molecular formula C15H31NSSiSn B12296163 2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole

2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole

Cat. No.: B12296163
M. Wt: 404.3 g/mol
InChI Key: OSMDGYHIEYRYQE-UHFFFAOYSA-N
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Description

2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole typically involves the reaction of a thiazole derivative with triisopropylsilyl chloride and trimethylstannyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving polar solvents and mild temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in an inert atmosphere with solvents like toluene or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors for detecting specific biomolecules.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use in drug development and delivery.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings, with specific functional characteristics.

Mechanism of Action

The mechanism of action of 2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. The triisopropylsilyl and trimethylstannyl groups can also influence the compound’s reactivity and binding affinity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Tributylstannyl)thiazole: Similar in structure but with different alkyl groups attached to the tin atom.

    2-(Trimethylsilyl)thiazole: Contains a trimethylsilyl group instead of a triisopropylsilyl group.

    2-(2-Hydrazinyl)thiazole: Contains a hydrazinyl group, which imparts different chemical properties.

Uniqueness

2-(Triisopropylsilyl)-5-(trimethylstannyl)thiazole is unique due to the presence of both triisopropylsilyl and trimethylstannyl groups, which provide distinct steric and electronic effects. These features make the compound particularly useful in specific synthetic applications and research studies, where its reactivity and binding properties can be leveraged to achieve desired outcomes.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H31NSSiSn

Molecular Weight

404.3 g/mol

IUPAC Name

tri(propan-2-yl)-(5-trimethylstannyl-1,3-thiazol-2-yl)silane

InChI

InChI=1S/C12H22NSSi.3CH3.Sn/c1-9(2)15(10(3)4,11(5)6)12-13-7-8-14-12;;;;/h7,9-11H,1-6H3;3*1H3;

InChI Key

OSMDGYHIEYRYQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C1=NC=C(S1)[Sn](C)(C)C)(C(C)C)C(C)C

Origin of Product

United States

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